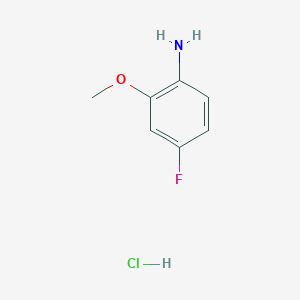

4-Fluoro-2-methoxyaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated anilines, like 4-Fluoro-2-methoxyaniline hydrochloride, often involves the functionalization of aromatic compounds with fluorine-containing groups. Ullmann Methoxylation, a notable method for introducing methoxy groups in the presence of halogens, can be tailored for the synthesis of such compounds. This process might involve protection and deprotection steps to ensure the selective introduction of fluorine and methoxy groups on the aromatic ring (Ragan et al., 2003).

科学的研究の応用

Organic Synthesis and Chemical Reactions

4-Fluoro-2-methoxyaniline hydrochloride is involved in various organic synthesis processes. For instance, it has been used in the Ullman Methoxylation, indicating its role in the preparation of various halogen compounds, ethers, and amines (Ragan et al., 2003). Additionally, this compound is utilized in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing its application in creating dienes for cycloaddition reactions (Patrick et al., 2002).

Medical and Biological Applications

In the medical and biological fields, 4-Fluoro-2-methoxyaniline hydrochloride has been involved in the synthesis of imaging agents for PET scans. For example, it was used in the creation of 9-(4-[18F]-fluoro-3-hydroxymethylbutyl)guanine ([18F]FHBG), a potential agent for imaging viral infections or transfected cells in gene therapy (Alauddin & Conti, 1998).

Environmental Applications

This compound has also been studied in environmental science, particularly in the context of wastewater treatment. For instance, research on the Fenton-like oxidation of hazardous methoxyanilines in aqueous solutions, where 4-Fluoro-2-methoxyaniline hydrochloride might be a component, highlights its relevance in addressing environmental concerns related to industrial waste (Chaturvedi & Katoch, 2020).

Photoreactions and Fluorination Processes

In photoreactions and fluorination processes, this chemical plays a crucial role. Studies have demonstrated its application in photosubstitution reactions and as a synthon in medicinal chemistry (Pleixats & Marquet, 1990; Singh & Umemoto, 2011).

作用機序

4-Fluoro-2-methoxyaniline hydrochloride is a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is used for the treatment of non-small-cell lung carcinomas carrying EGFR-TKI sensitizing and EGFR T790M resistance mutations .

Safety and Hazards

4-Fluoro-2-methoxyaniline hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

The development of a scalable telescoped continuous flow procedure for the acetylation and nitration of 4-fluoro-2-methoxyaniline is described . Future research should focus on studying its long-term biological effects, improving analytical methods, and identifying potential applications in other fields such as electronics and nanotechnology.

特性

IUPAC Name |

4-fluoro-2-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFRPFBJOEPGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611169 |

Source

|

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178671-97-1 |

Source

|

| Record name | 4-Fluoro-2-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)